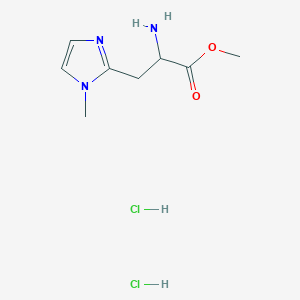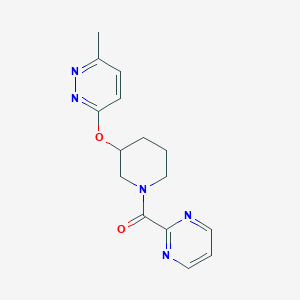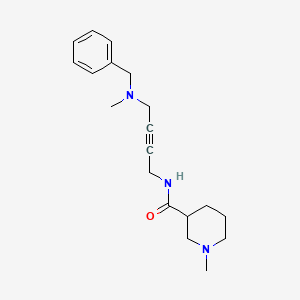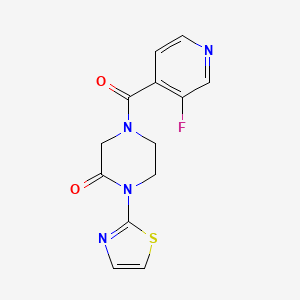![molecular formula C22H22N8O5 B2728563 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate CAS No. 1351647-17-0](/img/structure/B2728563.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzimidazole, piperazine, tetrazole, and a ketone group. Benzimidazole derivatives are known to exhibit a wide range of biological activities . Piperazine is a common moiety in pharmaceutical drugs with various therapeutic properties. Tetrazole is a class of heterocyclic compounds that are known to exhibit various biological activities. The presence of a ketone group could also contribute to the reactivity and potential biological activity of the compound.
Synthesis Analysis
While the exact synthesis of this compound is not available, benzimidazole derivatives are often synthesized starting from o-phenylenediamine . Piperazine could potentially be introduced through a substitution reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The chemical compound has been explored primarily for its potential biological activities, synthesized through various chemical reactions, and tested for specific applications. For instance, derivatives similar to the compound, featuring the benzimidazole and piperazine structures, have been synthesized and evaluated for their anti-inflammatory properties. These derivatives have shown significant potency in in-vivo models, such as the Carrageenan-induced rat paw edema model, indicating potential as anti-inflammatory agents (Patel, Karkhanis, & Patel, 2019).
Antimicrobial Potential
Additionally, the compound's structural analogs have been identified as new chemotypes with antimicrobial properties. For example, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been found to exhibit potential anti-mycobacterial activity against Mycobacterium tuberculosis, with certain derivatives showing low cytotoxicity and significant therapeutic indexes (Pancholia et al., 2016).
Antifungal, Antibacterial, and Cytotoxic Activities
Further research into azole-containing piperazine derivatives has revealed moderate to significant antibacterial and antifungal activities in vitro, with some compounds showing comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). This indicates a broad spectrum of antimicrobial efficacy that could be leveraged in developing new therapeutic agents.
Analgesic and Anti-inflammatory Applications
The synthesis of new Mannich bases of arylpyridazinones has also been undertaken to explore their analgesic and anti-inflammatory activities. Among these, certain derivatives have shown promising analgesic activity compared to acetylsalicyclic acid and comparable anti-inflammatory activity to indometacin, without exhibiting gastric ulcerogenic effects (Gökçe et al., 2005).
Anticancer Activity
In the realm of anticancer research, novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have been synthesized and shown significant in vitro anticancer activity against various human cancer cell lines. Some compounds have demonstrated high activity levels against specific cell lines, underscoring the potential for these derivatives in cancer therapy (Boddu et al., 2018).
Wirkmechanismus
Target of action
The compound contains a benzimidazole moiety , which is known to interact with a variety of biological targets due to its broad range of chemical and biological properties . It is found in many synthetic drug molecules and has been associated with a wide range of biological activities .
Mode of action
For example, they can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Biochemical pathways
Benzimidazole derivatives have been found to affect a variety of pathways related to their biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and have good bioavailability .
Result of action
Benzimidazole derivatives have been associated with a variety of effects depending on their specific targets and modes of action .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of benzimidazole derivatives .
Eigenschaften
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O.C2H2O4/c29-20(15-4-3-5-16(12-15)28-14-21-24-25-28)27-10-8-26(9-11-27)13-19-22-17-6-1-2-7-18(17)23-19;3-1(4)2(5)6/h1-7,12,14H,8-11,13H2,(H,22,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNECALWGLSQKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)N5C=NN=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)


![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)

